molecular formula C24H24N2O3 B2728609 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide CAS No. 902046-37-1

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B2728609
CAS No.: 902046-37-1
M. Wt: 388.467
InChI Key: KIXDDLSCYFNRKJ-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-28-20-7-10-21-18(16-26-22(21)15-20)13-14-25-24(27)12-9-19-8-11-23(29-19)17-5-3-2-4-6-17/h2-8,10-11,15-16,26H,9,12-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXDDLSCYFNRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CCC3=CC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide typically involves the reaction of tryptamine with a furan derivative under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product in high yield . The reaction conditions are carefully controlled to ensure the formation of the amide bond between the indole and furan moieties.

Chemical Reactions Analysis

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole and furan rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the furan moiety can modulate various enzymatic activities . The compound’s effects are mediated through the inhibition of specific enzymes and receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Biological Activity

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide is a synthetic compound that has garnered interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a phenylfuran group through a propanamide chain. The structural formula can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2

This structure is significant as it combines elements known for their biological activities, particularly in modulating various pathways in human cells.

Antibacterial Activity

Research indicates that derivatives of indole and furan compounds exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, this compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential .

Comparative Antibacterial Activity

CompoundMIC (μg/mL)Target Bacteria
This compound0.98MRSA
Indolylquinazolinone 3k3.90S. aureus ATCC 25923
Indolylquinazolinone 3k (MRSA strain)<1.00S. aureus ATCC 43300

These results highlight the compound's potential in combating resistant bacterial strains, which is a major concern in modern medicine.

Anticancer Activity

The antiproliferative effects of this compound were assessed against various cancer cell lines. The compound exhibited significant cytotoxicity against rapidly dividing cells, particularly A549 lung cancer cells. In vitro studies showed that it inhibited cell growth effectively compared to non-tumor fibroblast cells .

Summary of Anticancer Findings

Cell LineIC50 (μM)Effectiveness
A549 (lung cancer)5.00High inhibition of proliferation
Non-tumor fibroblasts>20.00Minimal effect

This selective cytotoxicity suggests that the compound could be further explored for its use in targeted cancer therapies.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Indole derivatives are known to modulate inflammatory responses through various mechanisms, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). In preliminary studies, this compound showed promising results in reducing pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds, reinforcing the significance of this class of molecules:

  • Antimicrobial Efficacy : A study demonstrated that indole-based compounds can inhibit biofilm formation in MRSA, suggesting that structural analogs like this compound could possess similar properties .
  • Cytotoxic Mechanisms : Research on related indole derivatives indicated that they induce apoptosis in cancer cells through mitochondrial pathways, which may also apply to the compound .

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